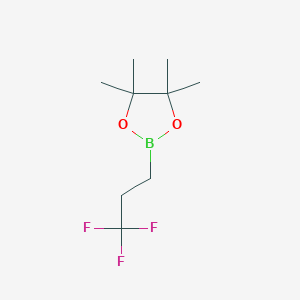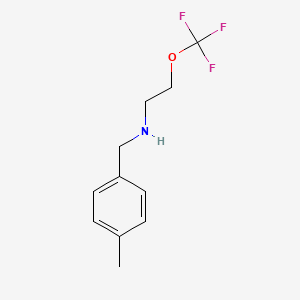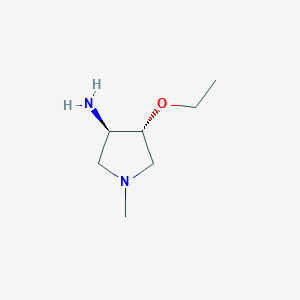
(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine is a chiral amine compound with potential applications in various fields of chemistry, biology, and medicine. Its unique structure, featuring an ethoxy group and a methyl group attached to a pyrrolidine ring, makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and ethyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrrolidine, followed by nucleophilic substitution with ethyl bromide to introduce the ethoxy group.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as halides or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaI, KSH, NaCN
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halides, thiols, nitriles
Aplicaciones Científicas De Investigación
(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors with high specificity, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-4-hydroxy-1-methylpyrrolidin-3-amine: Similar structure but with a hydroxy group instead of an ethoxy group.
(3R,4R)-4-methoxy-1-methylpyrrolidin-3-amine: Similar structure but with a methoxy group instead of an ethoxy group.
(3R,4R)-4-ethoxy-1-ethylpyrrolidin-3-amine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its ethoxy group provides different reactivity compared to hydroxy or methoxy analogs, and its chiral centers allow for enantioselective interactions with biological targets.
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2O/c1-3-10-7-5-9(2)4-6(7)8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
GUKCTZQFAWVBCN-RNFRBKRXSA-N |
SMILES isomérico |
CCO[C@@H]1CN(C[C@H]1N)C |
SMILES canónico |
CCOC1CN(CC1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11760808.png)
![3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B11760810.png)

![Trimethyl[(pyridin-3-yl)methyl]azanium iodide](/img/structure/B11760816.png)
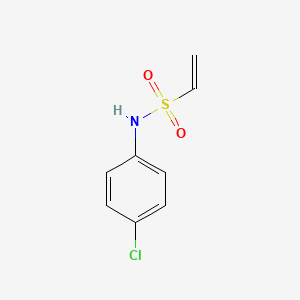
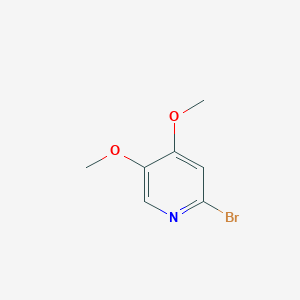
![3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate](/img/structure/B11760859.png)

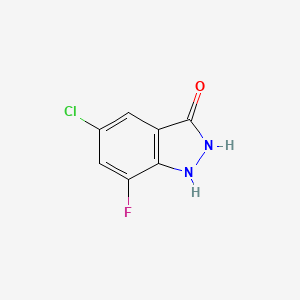

![3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid](/img/structure/B11760889.png)
